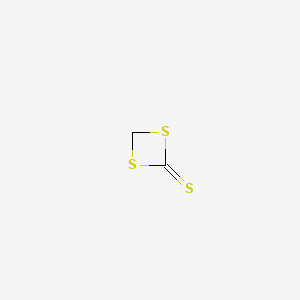
1,3-Dithietane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithietane-2-thione: is a sulfur-containing heterocyclic compound characterized by a four-membered ring structure with two sulfur atoms and one carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithietane-2-thione can be synthesized through several methods. One common approach involves the reaction of bis(chloromethyl) sulfoxide with sodium sulfide, followed by reduction with tetrahydrofuran-borane . Another method includes the treatment of dialkyl malonates with elemental sulfur and phosphorus pentasulfide in refluxing xylene .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithietane-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like tetrahydrofuran-borane.
Substitution: Substitution reactions often involve the use of triethylamine as a catalyst, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include 1,3-dithiolan-2-one and various substituted derivatives of this compound .
Scientific Research Applications
1,3-Dithietane-2-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dithietane-2-thione involves its interaction with various molecular targets and pathways. The compound can act as a sulfur donor in biochemical reactions, influencing the activity of enzymes and other proteins involved in sulfur metabolism . Additionally, its unique ring structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
1,3-Dithiole-2-thione: This compound shares a similar ring structure but differs in the position of the sulfur atoms and the presence of additional substituents.
1,2-Dithietane: Another sulfur-containing heterocycle with a different ring structure and chemical properties.
Uniqueness: Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
18555-26-5 |
|---|---|
Molecular Formula |
C2H2S3 |
Molecular Weight |
122.2 g/mol |
IUPAC Name |
1,3-dithietane-2-thione |
InChI |
InChI=1S/C2H2S3/c3-2-4-1-5-2/h1H2 |
InChI Key |
AOILGVJZQNPLBX-UHFFFAOYSA-N |
Canonical SMILES |
C1SC(=S)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


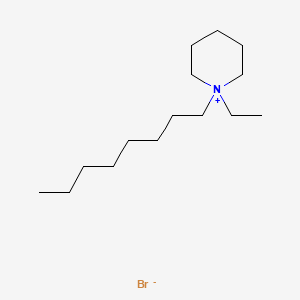

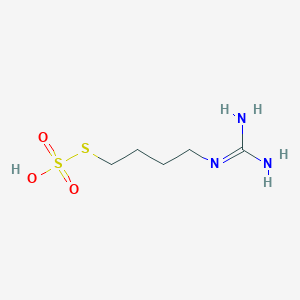
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)
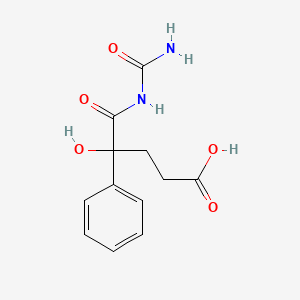

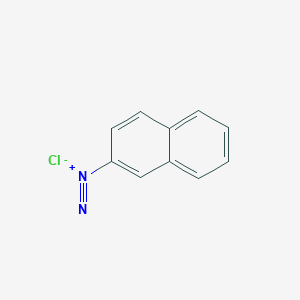
![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)
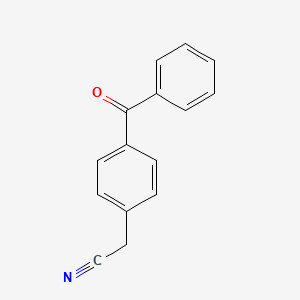

![1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B14707356.png)
![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)
![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)
![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)
